2-bromo-4-(difluoromethyl)-N,N-dimethylaniline
Overview
Description
This would include the IUPAC name, molecular formula, and structural formula of the compound. It might also include the compound’s role or use in industry or research.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Scientific Research Applications
Electron-Transfer Reactions
"2-bromo-4-(difluoromethyl)-N,N-dimethylaniline" and its analogs have been studied for their behavior in electron-transfer reactions. For instance, the electron-transfer stopped-flow (ETSF) method was used to study the reaction of a related compound, showcasing its utility in spectrochemical analysis of electrogenerated cation radicals (Oyama & Higuchi, 2002).
Synthesis of Organic Intermediates
The compound and its derivatives are valuable as intermediates in the synthesis of more complex organic molecules. Research demonstrates its application in synthesizing dimethyl-4-bromoiodobenzenes, highlighting its role in the production of aromatic organic intermediates used across various fields (Li Yu, 2008).
Halogen Bond Donors
Research into N,N′-Dibromohydantoins, as electrophilic bromination reagents, shows the potential of similar brominated compounds in acting as halogen bond (XB) donors. This application is significant in forming crystalline adducts with para-substituted pyridines, demonstrating the compound's role in enhancing halogen bonding interactions (Nicolas et al., 2016).
Synthesis and Characterization
The synthesis and characterization of derivatives, such as 2,6-dialkyl-4-bromoaniline, underscore the compound's importance in synthetic chemistry. These derivatives are synthesized via reactions with liquid bromine, with their structures characterized by NMR, demonstrating the versatility of brominated anilines in organic synthesis (Jin Zi-lin, 2009).
Photocatalytic Reactions
The compound's utility extends to photocatalytic reactions, where it serves as a coupling partner. For instance, a synthetic route involving microwave-assisted palladium-catalysed amination between 2,4-dimethylaniline and 4,4'-dibromobiphenyl showcases its application in the synthesis of polytriarylamines, highlighting its relevance in the field of organic electronics (Shen et al., 2007).
Innovative Synthetic Applications
Further innovative applications are seen in the compound's involvement in the synthesis of chiral amino alcohols from L-Leucine. This research indicates its potential as a chiral solvating agent, underscoring the compound's versatility in stereoselective synthesis (Li Yuan-yuan, 2011).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.
For a specific analysis of “2-bromo-4-(difluoromethyl)-N,N-dimethylaniline”, I would recommend consulting a chemical database or a chemist who specializes in this area. They may have access to more specific and detailed information. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional, following all relevant safety protocols.
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N/c1-13(2)8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFZKFGNIYQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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